molecular formula C9H11BFNO4 B3291887 Boronic acid, B-[2-fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]- CAS No. 874289-38-0

Boronic acid, B-[2-fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]-

Cat. No.: B3291887
CAS No.: 874289-38-0
M. Wt: 227.00 g/mol
InChI Key: JHPBENTWGCIROO-UHFFFAOYSA-N
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Description

Boronic acid, B-[2-fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]-, is a specialized boronic acid derivative characterized by the presence of a fluorine atom and a hydroxyethylamino group on the phenyl ring

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized through the reaction of 2-fluoro-4-aminobenzene-1-carboxylic acid with ethylene oxide, followed by subsequent boronation.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Types of Reactions:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed to convert the boronic acid to its corresponding boronic ester or borane derivative.

  • Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Boronic esters and borates from oxidation reactions.

  • Borane derivatives from reduction reactions.

  • Substituted phenyl derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Biology: They are employed in the development of fluorescent probes and sensors for biological imaging and detection. Medicine: Boronic acids have shown potential in drug discovery, particularly in the design of enzyme inhibitors and cancer therapeutics. Industry: They are used in the production of polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism by which boronic acids exert their effects often involves the formation of reversible covalent bonds with diols or other nucleophiles. This interaction can modulate biological targets and pathways, such as enzyme inhibition or receptor binding.

Molecular Targets and Pathways:

  • Enzymes: Boronic acids can inhibit enzymes by binding to their active sites.

  • Receptors: They can interact with receptors to modulate signaling pathways.

Comparison with Similar Compounds

  • Phenylboronic acid

  • (4-Fluoro-2-hydroxyphenyl)boronic acid

  • 2-Fluoropyridine-4-boronic acid

Properties

IUPAC Name

[2-fluoro-4-(2-hydroxyethylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO4/c11-8-5-6(9(14)12-3-4-13)1-2-7(8)10(15)16/h1-2,5,13,15-16H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPBENTWGCIROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NCCO)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164660
Record name B-[2-Fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-38-0
Record name B-[2-Fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-Fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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